Stereochemical Configuration: (2R,3S) Threo vs. (2R,3R) Erythro Diastereomer Defines Functional Role
CAS 122111-02-8 possesses the D-threo (2R,3S) configuration, while its closest structural analog CAS 122111-01-7 possesses the D-erythro (2R,3R) configuration. U.S. Patent 5,945,547 explicitly teaches that the erythro enantiomer is preferred for gemcitabine synthesis because it provides a carbohydrate with the stereochemistry of naturally occurring ribose and yields nucleosides with superior biological activity; the threo enantiomer is the undesired isomer formed during lactone generation [1]. A separate patent (US 2007/0191598 A1) describes processes for selectively isolating D-erythro and D-threo isomers at purities of at least 95%, confirming the necessity of stereochemical resolution for synthetic vs. analytical applications [2]. The (2R,3S) assignment of CAS 122111-02-8 is confirmed by the IUPAC systematic name ((2R,3S)-3-(benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate used across multiple pharmacopeial reference standard suppliers [3].
| Evidence Dimension | Stereochemical configuration at C-3 and functional role |
|---|---|
| Target Compound Data | D-threo (2R,3S); functional role: gemcitabine process impurity / reference standard for impurity profiling (Gemcitabine Impurity A, Impurity 5, Impurity 9) |
| Comparator Or Baseline | D-erythro (2R,3R), CAS 122111-01-7; functional role: productive synthetic intermediate leading to biologically active β-gemcitabine |
| Quantified Difference | Opposite configuration at C-3; mutually exclusive functional roles—synthetic intermediate vs. impurity reference standard |
| Conditions | Stereochemical assignment confirmed by IUPAC nomenclature, SMILES notation, and patent disclosures on gemcitabine synthetic routes |
Why This Matters
Procurement of the wrong diastereomer would render a gemcitabine synthetic campaign invalid or an analytical impurity method non-specific; the (2R,3S) assignment must be verified by the certificate of analysis upon receipt.
- [1] U.S. Patent 5,945,547. Intermediate in process to make 2′,2′-difluoronucleosides. Eli Lilly and Company. Issued August 31, 1999. Col. 2, lines 9–15: 'the erythro enantiomer is preferred since it provides a carbohydrate which has the stereochemistry of naturally occurring ribose' and yields 'superior biological activity.' View Source
- [2] U.S. Patent Application US 2007/0191598 A1. Process for Preparing Gemcitabine and Associated Intermediates. Chemagis Ltd. Published August 16, 2007. Abstract: 'selectively isolating the D-erythro and D-threo isomers of the said salts in purities of at least about 95%.' View Source
- [3] ChemWhat. Gemcitabine Impurity 9, CAS 122111-02-8, ChemWhat Code 1451927. Chemical name: ((2R,3S)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate. View Source
